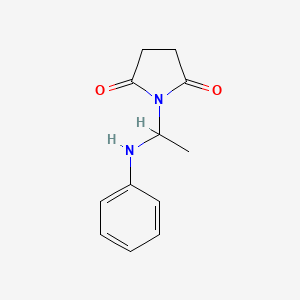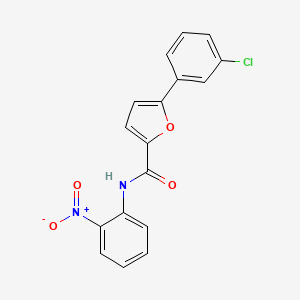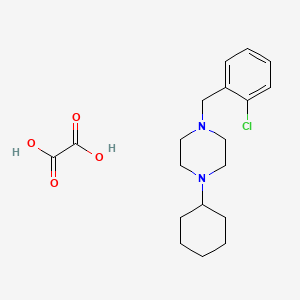
1-(1-anilinoethyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-anilinoethyl)-2,5-pyrrolidinedione, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in the early 1980s and is known for its ability to enhance cognitive function, memory, and learning. Phenylpiracetam has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam is not fully understood. However, it is believed to enhance cognitive function by increasing the activity of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. Phenylpiracetam also increases the density of various receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a range of biochemical and physiological effects. It has been shown to increase oxygen and glucose uptake in the brain, which may contribute to its cognitive-enhancing effects. Phenylpiracetam has also been shown to increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. Phenylpiracetam is also stable and can be stored for extended periods without degradation. However, 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam. One area of interest is the potential therapeutic applications of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam in the treatment of various neurological disorders. Another area of interest is the development of new analogs of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam and its effects on the brain.
Méthodes De Synthèse
Phenylpiracetam is synthesized by modifying the chemical structure of piracetam, another member of the racetam family. The synthesis involves the reaction of piracetam with aniline and acetic anhydride, followed by recrystallization to obtain the final product. The synthesis method is relatively simple and yields high purity 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam.
Applications De Recherche Scientifique
Phenylpiracetam has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function, memory, and learning in animal models and humans. Phenylpiracetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
1-(1-anilinoethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(13-10-5-3-2-4-6-10)14-11(15)7-8-12(14)16/h2-6,9,13H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQJPWYISGDXQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC1=CC=CC=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)

![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5201087.png)
![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)

![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)



![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5201187.png)